molecular formula C22H24N2O4S2 B2851311 N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide CAS No. 941924-50-1

N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide

Cat. No. B2851311
CAS RN: 941924-50-1
M. Wt: 444.56
InChI Key: SORCMEAAHFGJPX-UHFFFAOYSA-N
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Description

N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly used in scientific research for its diverse biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide is not well understood. However, it is believed to act as an inhibitor of certain enzymes, including carbonic anhydrase and dihydrofolate reductase. It has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide has a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as to induce apoptosis in these cells. It has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. Additionally, it has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that plays a role in the synthesis of DNA.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide in lab experiments is its diverse range of applications. It can be used as a reagent in organic synthesis, as well as a tool for studying the structure and function of biological molecules. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to take appropriate safety precautions when working with it.

Future Directions

There are many potential future directions for research involving N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide. Some possible areas of investigation include the development of new synthetic methods for this compound, the identification of new biological targets for this compound, and the investigation of the potential therapeutic applications of this compound in the treatment of various diseases. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide involves the reaction of 2,4-dimethyl-5-nitrobenzenesulfonamide with N-methylbenzenesulfonamide in the presence of benzyl chloride and sodium hydride. The resulting product is then purified through recrystallization to obtain N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide in its pure form.

Scientific Research Applications

N-benzyl-2,4-dimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide is widely used in scientific research for its diverse applications. It is commonly used as a reagent in organic synthesis, as well as a tool for studying the structure and function of biological molecules. It has been used as a probe for studying the binding of proteins to DNA, as well as a tool for investigating the role of sulfonamides in enzyme inhibition.

properties

IUPAC Name

5-[benzenesulfonyl(methyl)amino]-N-benzyl-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-17-14-18(2)22(29(25,26)23-16-19-10-6-4-7-11-19)15-21(17)24(3)30(27,28)20-12-8-5-9-13-20/h4-15,23H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORCMEAAHFGJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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